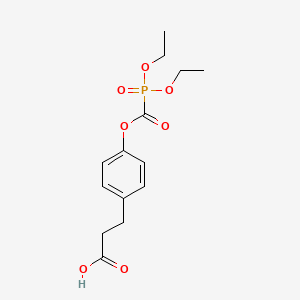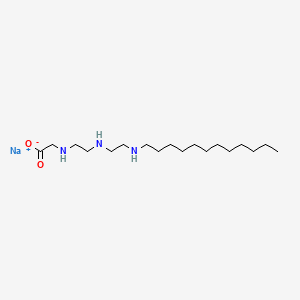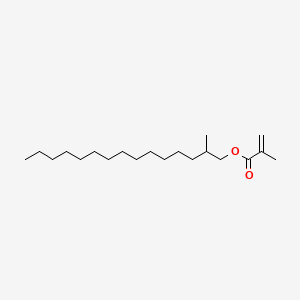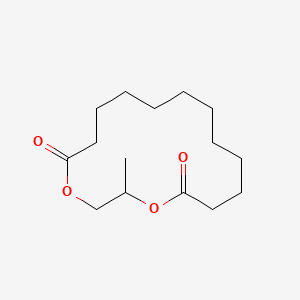
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is an organic compound with the molecular formula C15H26O4 It is known for its unique cyclic structure, which includes two oxygen atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be achieved through several methods. One common approach involves the reaction of epoxide with acetoacetic anhydride under acidic conditions . This method allows for the formation of the desired cyclic structure with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and specific temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism by which 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
1,4-Dioxacyclohexadecane-5,16-dione: This compound shares a similar cyclic structure but lacks the methyl group.
1,4-Dioxacyclohexadecane-5,16-dione,2-methyl-: Another variant with slight structural differences.
Uniqueness: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
79064-86-1 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
2-methyl-1,4-dioxacyclohexadecane-5,16-dione |
InChI |
InChI=1S/C15H26O4/c1-13-12-18-14(16)10-8-6-4-2-3-5-7-9-11-15(17)19-13/h13H,2-12H2,1H3 |
Clé InChI |
RCOKMWAKYZDWAA-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)CCCCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



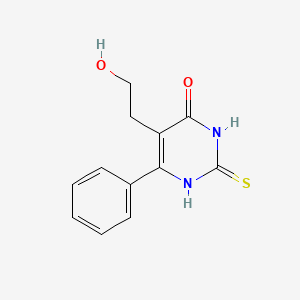
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
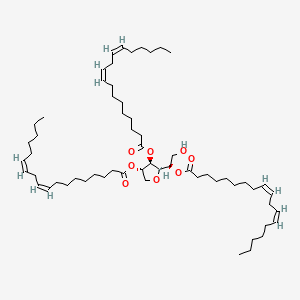
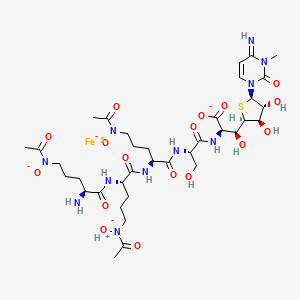
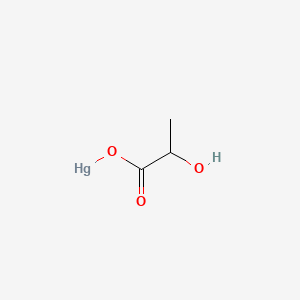

![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

